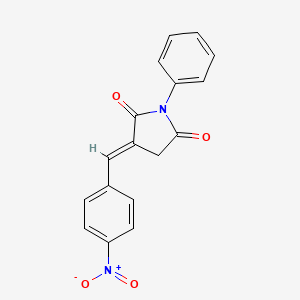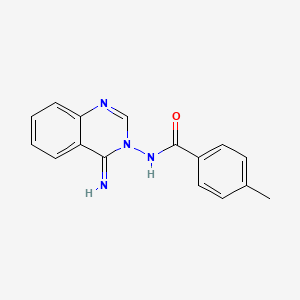
2,2-dichloro-N-cyclopentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dichloro-N-cyclopentylacetamide is an organic compound with the molecular formula C8H13Cl2NO It is a derivative of acetamide, where the hydrogen atoms on the alpha carbon are replaced by chlorine atoms, and the nitrogen is bonded to a cyclopentyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,2-Dichlor-N-Cyclopentylacetamid erfolgt typischerweise durch die Reaktion von Cyclopentylamin mit 2,2-Dichloracetylchlorid. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Das allgemeine Reaktionsschema lautet wie folgt:
Cyclopentylamin+2,2-Dichloracetylchlorid→2,2-Dichlor-N-Cyclopentylacetamid+HCl
Industrielle Produktionsverfahren
Im industriellen Maßstab kann die Produktion von 2,2-Dichlor-N-Cyclopentylacetamid kontinuierliche Verfahren umfassen, um eine effiziente Mischung und Reaktion der Ausgangsmaterialien zu gewährleisten. Der Einsatz automatisierter Systeme kann dazu beitragen, optimale Reaktionsbedingungen wie Temperatur und Druck zu erhalten, um Ausbeute und Reinheit zu maximieren.
Chemische Reaktionsanalyse
Reaktionstypen
2,2-Dichlor-N-Cyclopentylacetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Chloratome können durch andere Nucleophile wie Hydroxid- oder Amingruppen substituiert werden.
Reduktionsreaktionen: Die Verbindung kann zu 2-Chlor-N-Cyclopentylacetamid oder N-Cyclopentylacetamid reduziert werden.
Hydrolyse: In Gegenwart von Wasser und einem Säure- oder Basenkatalysator kann die Verbindung zu Cyclopentylamin und Dichlor-essigsäure hydrolysieren.
Häufige Reagenzien und Bedingungen
Substitution: Nucleophile wie Natriumhydroxid oder Ammoniak in wässrigen oder alkoholischen Lösungen.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas mit einem Palladiumkatalysator.
Hydrolyse: Saure oder basische Bedingungen, typischerweise unter Verwendung von Salzsäure oder Natriumhydroxid.
Hauptprodukte
Substitution: Produkte wie 2-Hydroxy-N-Cyclopentylacetamid oder N-Cyclopentylacetamid.
Reduktion: Produkte wie 2-Chlor-N-Cyclopentylacetamid oder N-Cyclopentylacetamid.
Hydrolyse: Cyclopentylamin und Dichlor-essigsäure.
Wissenschaftliche Forschungsanwendungen
2,2-Dichlor-N-Cyclopentylacetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese anderer organischer Verbindungen verwendet.
Biologie: Wird auf seine potenziellen Auswirkungen auf biologische Systeme untersucht, einschließlich Enzyminhibition und Rezeptorbindung.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, wie z. B. antimikrobielle oder Antikrebsaktivität.
Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2,2-Dichlor-N-Cyclopentylacetamid hängt von seiner Interaktion mit bestimmten molekularen Zielstrukturen ab. So kann es beispielsweise bestimmte Enzyme hemmen, indem es an ihre aktiven Zentren bindet, wodurch die Substratbindung und Katalyse verhindert werden. Die Verbindung kann auch mit Zellrezeptoren interagieren, Signaltransduktionswege modulieren und Zellfunktionen beeinflussen.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-dichloro-N-cyclopentylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide or amine groups.
Reduction Reactions: The compound can be reduced to form 2-chloro-N-cyclopentylacetamide or N-cyclopentylacetamide.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form cyclopentylamine and dichloroacetic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products like 2-hydroxy-N-cyclopentylacetamide or N-cyclopentylacetamide.
Reduction: Products like 2-chloro-N-cyclopentylacetamide or N-cyclopentylacetamide.
Hydrolysis: Cyclopentylamine and dichloroacetic acid.
Wissenschaftliche Forschungsanwendungen
2,2-dichloro-N-cyclopentylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-dichloro-N-cyclopentylacetamide depends on its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,2-Dichloracetatamid: Fehlt die Cyclopentylgruppe, wodurch es weniger hydrophob und möglicherweise weniger bioaktiv ist.
N-Cyclopentylacetamid: Fehlen die Chloratome, was zu unterschiedlicher Reaktivität und biologischer Aktivität führt.
2-Chlor-N-Cyclopentylacetamid: Enthält nur ein Chloratom, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
Einzigartigkeit
2,2-Dichlor-N-Cyclopentylacetamid ist durch das Vorhandensein sowohl der Chloratome als auch der Cyclopentylgruppe einzigartig. Diese Kombination verleiht eine besondere chemische Reaktivität und potenzielle biologische Aktivität, was es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.
Eigenschaften
Molekularformel |
C7H11Cl2NO |
|---|---|
Molekulargewicht |
196.07 g/mol |
IUPAC-Name |
2,2-dichloro-N-cyclopentylacetamide |
InChI |
InChI=1S/C7H11Cl2NO/c8-6(9)7(11)10-5-3-1-2-4-5/h5-6H,1-4H2,(H,10,11) |
InChI-Schlüssel |
XFUYABMVVPJCOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)NC(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-methoxyphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11029410.png)
![Tetramethyl 5',5'-dimethyl-6'-(phenylcarbonyl)-9'-[(phenylcarbonyl)oxy]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11029411.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11029423.png)

![[2-oxo-2-[(4-oxo-1,3-benzothiazin-2-yl)amino]ethyl] N,N-diethylcarbamodithioate](/img/structure/B11029438.png)

![N-(3-chloro-2-methylphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B11029454.png)
![6,8,8,9-Tetramethyl-3-(6-oxo-2-phenyl-1,6-dihydro-4-pyrimidinyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-G]quinolin-2-one](/img/structure/B11029466.png)

![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B11029474.png)

![N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine](/img/structure/B11029476.png)
![2-{[5-cyano-4-hydroxy-6-(4-methylphenyl)pyrimidin-2-yl]sulfanyl}-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B11029484.png)
